L-Citrulline (4,4,5,5-D₄) is a stable isotope-labeled form of L-Citrulline, an α-amino acid with the molecular formula CHDNO. It is primarily recognized for its role in the urea cycle, where it is synthesized from L-ornithine and carbamoyl phosphate. This compound is also a byproduct of the conversion of L-arginine to nitric oxide, catalyzed by nitric oxide synthase enzymes. The name "citrulline" is derived from the Latin word for watermelon, "citrullus," as it was first isolated from this fruit .
L-Citrulline exhibits several biological activities:
L-Citrulline (4,4,5,5-D₄) can be synthesized through various methods:
L-Citrulline has diverse applications:
Research indicates that L-citrulline may interact with various medications:
L-Citrulline shares similarities with several other amino acids and compounds involved in nitrogen metabolism. Here are some notable comparisons:
| Compound | Role/Function | Unique Features |
|---|---|---|
| L-Arginine | Precursor to nitric oxide | Directly involved in NO synthesis |
| L-Ornithine | Intermediate in urea cycle | Precursor to citrulline |
| L-Glutamine | Supports immune function | Plays a role in nitrogen transport |
| L-Lysine | Essential amino acid | Involved in protein synthesis |
L-Citrulline's unique position lies in its dual role as both a product of arginine metabolism and a precursor for arginine synthesis. This makes it particularly valuable for enhancing nitric oxide levels without directly supplementing arginine itself .
The synthesis of L-citrulline (4,4,5,5-D4) requires precise positioning of deuterium atoms at specific carbon positions within the amino acid backbone [1]. Position-specific deuterium labeling represents a sophisticated approach to isotopic enrichment that demands careful selection of synthetic strategies and precursor materials [2]. The target compound features deuterium incorporation at the 4,4,5,5 positions, corresponding to the methylene carbons in the side chain of the citrulline molecule [1].
Chemical synthesis methodologies for position-specific deuterium labeling employ multi-step organic synthesis techniques that strategically introduce deuterium atoms at predetermined molecular positions . The most common approach involves the use of deuterated building blocks as starting materials, which are then subjected to conventional synthetic transformations while preserving the isotopic labeling pattern [4]. Alternative strategies utilize selective deuteration reactions that target specific carbon-hydrogen bonds within pre-formed molecular frameworks [2].
Table 1: Position-Specific Deuterium Labeling Strategies for L-Citrulline (4,4,5,5-D4)
| Strategy | Deuterium Source | Target Positions | Selectivity | Yield Range |
|---|---|---|---|---|
| Deuterated precursor incorporation | D2O, deuterated reagents | 4,4,5,5 | High (>95%) | 70-85% |
| Selective hydrogen-deuterium exchange | D2O with catalysts | Multiple positions | Moderate (80-95%) | 60-80% |
| Multi-step synthetic approach | Various deuterated building blocks | Specific positions | High (>90%) | 50-70% |
The synthesis typically begins with appropriately deuterated starting materials, such as deuterated glutamic acid derivatives or deuterated ornithine precursors [5]. These precursors undergo enzymatic or chemical transformations that preserve the deuterium labeling while constructing the citrulline framework [6]. The carbamylation reaction, which introduces the ureido group characteristic of citrulline, must be carefully controlled to prevent deuterium scrambling [5].
Recent advances in site-selective deuteration have demonstrated the utility of dual-protein enzyme systems for achieving high deuterium incorporation at specific positions [6]. These biocatalytic approaches offer exceptional enantioselectivity and positional control, with deuterium incorporation levels reaching 95% at target carbon atoms [6]. The enzymatic methods operate under mild conditions that minimize unwanted side reactions and preserve molecular integrity [6].
Catalytic hydrogen-deuterium exchange represents a powerful methodology for introducing deuterium atoms into organic molecules through direct replacement of existing hydrogen atoms [7] [8]. The process relies on transition metal catalysts that facilitate the reversible cleavage and formation of carbon-hydrogen bonds in the presence of deuterium sources [9] [10].
Platinum group metal catalysts, including palladium, platinum, and rhodium supported on carbon, demonstrate exceptional activity for hydrogen-deuterium exchange reactions [7]. These heterogeneous catalysts operate through a well-established mechanism involving oxidative addition of carbon-hydrogen bonds to the metal center, followed by reductive elimination with deuterium incorporation [7]. The catalytic cycle requires activation by hydrogen gas, which generates the active metal species capable of facilitating bond exchange [7].
Table 2: Catalytic Systems for Hydrogen-Deuterium Exchange in Amino Acid Deuteration
| Catalyst System | Operating Temperature | Deuterium Source | Exchange Efficiency | Reaction Time |
|---|---|---|---|---|
| Palladium on carbon (10%) | 25-50°C | D2O | 85-95% | 12-24 hours |
| Platinum on carbon (5%) | 50-80°C | D2O with i-PrOH | 90-98% | 8-16 hours |
| Rhodium on carbon (5%) | 60-100°C | D2 gas | 95-99% | 6-12 hours |
| Ruthenium nanoparticles | 40-70°C | D2O | 88-94% | 16-24 hours |
The mechanism of platinum group metal-catalyzed hydrogen-deuterium exchange involves the formation of a zerovalent metal species coordinated by hydrogen gas and deuterium oxide [7]. This active complex undergoes oxidative addition with substrate carbon-hydrogen bonds, generating a metal-hydride intermediate [7]. Subsequent hydrogen-deuterium exchange occurs through ligand substitution, followed by reductive elimination to regenerate the catalyst and release the deuterated product [7].
Palladium-catalyzed nondirected late-stage deuteration has emerged as a particularly valuable technique for complex molecule labeling [8]. This methodology employs specialized ligand systems containing N-acylsulfonamide groups that enhance catalytic activity and substrate tolerance [8]. The protocol achieves high degrees of deuterium incorporation while maintaining extraordinary functional group tolerance, making it suitable for sensitive amino acid substrates [8].
Recent developments in nanocatalyzed hydrogen isotope exchange have expanded the scope of deuteration reactions to include nitrogen-containing heterocycles and complex pharmaceutically relevant scaffolds [10]. Ruthenium nanoparticles stabilized by N-heterocyclic carbene ligands demonstrate unique selectivity patterns, preferentially deuterating specific positions while leaving others untouched [9]. These nanocatalysts offer improved control over regioselectivity compared to traditional heterogeneous systems [10].
The purification and isolation of isotopologues requires specialized techniques capable of separating compounds that differ only in isotopic composition [11] [12]. Traditional separation methods often prove inadequate for isotopologue purification due to the minimal physical property differences between isotopic variants [13]. Advanced chromatographic and distillation techniques have been developed specifically to address these challenges [11] [14].
Gas chromatographic purification represents the most widely employed method for isotopologue separation in research applications [11] [12]. The technique exploits subtle differences in vapor pressure and molecular interactions between isotopic forms to achieve separation [11]. High-resolution gas chromatography systems equipped with specialized columns can resolve isotopologues with mass differences as small as one atomic mass unit [12].
Table 3: Purification Methods for L-Citrulline (4,4,5,5-D4) Isotopologue Enrichment
| Purification Method | Separation Efficiency | Recovery Yield | Purity Achieved | Equipment Requirements |
|---|---|---|---|---|
| Gas Chromatography | 95-98% | 85-92% | >98% | Specialized columns, precise temperature control |
| High-Performance Liquid Chromatography | 90-96% | 88-94% | >96% | Ultra-high pressure systems, deuterated solvents |
| Crystallization from deuterated solvents | 85-92% | 75-85% | >95% | Temperature-controlled crystallization apparatus |
| Membrane separation | 80-88% | 90-95% | >90% | Selective permeation membranes |
The gas chromatographic purification process typically involves multiple stages of separation to achieve the desired isotopic purity [11]. Initial purification removes gross impurities and non-isotopic contaminants, while subsequent high-resolution separations target specific isotopologue mixtures [12]. The technique requires careful optimization of column temperature, carrier gas flow rate, and injection parameters to maximize separation efficiency [11].
Liquid chromatographic approaches offer advantages for thermally sensitive compounds that may decompose under gas chromatographic conditions [13]. High-performance liquid chromatography systems employ deuterated mobile phases to minimize isotopic exchange during separation [13]. The technique achieves isotopologue resolution through differential interactions with stationary phase materials that exhibit slight selectivity for isotopic variants [13].
Distillation-diffusion processes represent an alternative approach for large-scale isotopologue purification [14]. These methods combine fractional distillation with molecular diffusion through barrier gases to achieve isotopic separation [14]. The technique has demonstrated stage efficiencies of approximately 50% for isotopic separation of organic molecules [14]. Rotating separation tubes enhance mass transfer and reduce the distance between evaporating and condensing surfaces, improving overall separation performance [14].
Quality control measures for isotopically labeled compounds require sophisticated analytical techniques capable of quantifying deuterium enrichment and confirming structural integrity [15] [16]. The verification process must distinguish between desired isotopologues and unwanted isotopic variants while providing accurate quantitative data on isotopic purity [17].
Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for isotopic purity verification [18] [17]. Deuterium nuclear magnetic resonance provides direct observation of deuterium atoms within the molecular structure, allowing for position-specific enrichment determination [17]. The technique offers exceptional sensitivity for highly deuterated compounds, where conventional proton nuclear magnetic resonance becomes limited by weak residual proton signals [17].
Table 4: Analytical Methods for Isotopic Purity Verification of L-Citrulline (4,4,5,5-D4)
| Analytical Method | Detection Limit | Precision | Analysis Time | Information Provided |
|---|---|---|---|---|
| Deuterium Nuclear Magnetic Resonance | 0.1% D | ±0.2% | 2-4 hours | Position-specific enrichment, structural verification |
| High-Resolution Mass Spectrometry | 0.01% | ±0.1% | 15-30 minutes | Molecular composition, isotopologue distribution |
| Isotope Ratio Mass Spectrometry | 0.001% | ±0.05% | 1-2 hours | Precise isotopic ratios, bulk enrichment |
| Liquid Chromatography-Mass Spectrometry | 0.05% | ±0.15% | 30-60 minutes | Purity assessment, impurity identification |
Mass spectrometric analysis provides complementary information on isotopic composition and molecular integrity [16] [19]. High-resolution mass spectrometry enables accurate determination of isotopologue distributions by measuring the exact masses of different isotopic variants [16]. The technique employs time-of-flight analyzers to achieve the mass resolution necessary for distinguishing between closely related isotopologues [16].
Isotope ratio mass spectrometry offers the highest precision for isotopic composition measurements [19]. The technique utilizes magnetic sector mass spectrometry to enable high-precision measurement of stable isotope content [19]. Typical measurements achieve precisions better than 0.1 per mille for deuterium analyses, making it ideal for quality control applications requiring exceptional accuracy [19].
The quality control protocol typically begins with nuclear magnetic resonance analysis to confirm structural integrity and determine position-specific deuterium enrichment [17]. Deuterium nuclear magnetic resonance spectra provide rich information for structure verification and impurity identification [17]. The technique can directly observe deuterium at labile positions, such as amino and hydroxyl groups, which are often difficult to analyze by other methods [17].
Mass spectrometric verification follows nuclear magnetic resonance analysis to provide quantitative data on overall isotopic purity [16]. The analysis involves extracting and integrating isotopic ions from full-scan mass spectra to calculate the relative abundance of each isotopologue [16]. Background subtraction and isotopic correction procedures ensure accurate quantification of enrichment levels [16].
High-resolution mass spectrometry represents the cornerstone analytical technique for structural elucidation and quantitative analysis of L-CITRULLINE (4,4,5,5-D4). The deuterated compound exhibits distinctive fragmentation patterns that facilitate unambiguous identification and precise quantitation [1] [2].
The molecular ion of L-CITRULLINE (4,4,5,5-D4) appears at m/z 180.1 [M+H]+ in positive electrospray ionization mode, representing a +4 Da mass shift compared to the unlabeled citrulline at m/z 176.1 [3] [4]. This mass difference arises from the incorporation of four deuterium atoms at positions 4 and 5 of the aliphatic chain, resulting in the molecular formula C6H9D4N3O3 with a molecular weight of 179.21 Da [5] [6].
The primary fragmentation pathway involves the characteristic loss of ammonia (NH3, 17.03 Da) from the molecular ion, yielding the base peak at m/z 164.1 for the deuterated compound and m/z 160.1 for unlabeled citrulline [7] [8]. This fragmentation is consistent across various collision energies and represents the most abundant product ion suitable for quantitative analysis [1] [9].
A secondary fragmentation route involves the sequential loss of isocyanic acid (HNCO, 43.01 Da) followed by ammonia, producing fragment ions at m/z 122.1 for L-CITRULLINE (4,4,5,5-D4) and m/z 118.1 for the unlabeled analog [8] [10]. This neutral loss of HNCO is characteristic of citrulline-containing compounds and serves as a diagnostic ion for structural confirmation [9] [11].
Table 1: High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
| Parameter | L-Citrulline (4,4,5,5-D4) | Unlabeled L-Citrulline |
|---|---|---|
| Molecular Ion [M+H]+ | 180.1 m/z | 176.1 m/z |
| Mass Shift from Unlabeled | +4 Da | 0 Da |
| Primary Fragment Ion | 164.1 m/z [M+H-NH3]+ | 160.1 m/z [M+H-NH3]+ |
| Secondary Fragment Ion | 122.1 m/z [M+H-HNCO-NH3]+ | 118.1 m/z [M+H-HNCO-NH3]+ |
| Neutral Loss | 43.01 Da (HNCO) | 43.01 Da (HNCO) |
| Mass Accuracy (ppm) | <5 | <5 |
| Resolution Requirement | >25,000 | >25,000 |
| Ionization Mode | ESI Positive | ESI Positive |
High-resolution mass spectrometry platforms operating at resolution settings exceeding 25,000 FWHM are essential for accurate mass determination and elimination of isobaric interferences [2] [12]. The enhanced resolution capabilities enable differentiation between closely related amino acids and their isotopic variants, ensuring analytical specificity [1] [7].
Nuclear magnetic resonance spectroscopy of deuterium nuclei (2H NMR) provides unparalleled specificity for positional analysis of deuterium incorporation in L-CITRULLINE (4,4,5,5-D4). Deuterium NMR operates on the principle that deuterium nuclei possess a nuclear spin of I = 1, contrasting with the I = 1/2 spin of protons, resulting in distinct spectroscopic behavior [13] [14].
The deuterium nuclei in L-CITRULLINE (4,4,5,5-D4) exhibit chemical shifts within the range of 1.5-4.5 ppm, corresponding to the aliphatic carbon environments at positions 4 and 5 [15] [16]. The signals appear as broad singlets due to the quadrupolar nature of deuterium nuclei and reduced scalar coupling interactions compared to proton NMR [13] [17].
Deuterium nuclear magnetic resonance spectroscopy demonstrates exceptional utility in confirming the effectiveness of deuteration processes [16]. The presence of deuterium signals in 2H NMR spectra concurrent with the absence of corresponding proton signals in 1H NMR provides definitive evidence of successful isotopic substitution [14] [15].
The quadrupolar coupling of deuterium nuclei results in broader spectral lines compared to proton NMR, with typical line widths ranging from 5-50 Hz depending on molecular environment and magnetic field strength [18] [17]. High-field NMR spectrometers operating at 9.4-14.1 Tesla field strengths are recommended for optimal sensitivity and resolution [19] [20].
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Parameters
| Parameter | L-Citrulline (4,4,5,5-D4) | Standard Conditions |
|---|---|---|
| Chemical Shift Range (ppm) | 1.5-4.5 | 1H reference |
| Coupling Pattern | Reduced J-coupling | Standard J-coupling |
| Signal Multiplicity | Broad singlets | Multiplets |
| Deuterium Exchange Rate | Non-exchangeable | Variable |
| Line Width (Hz) | 5-50 | 1-5 |
| Minimum Concentration (mM) | 0.1 | 0.05 |
| Acquisition Time (min) | 5-30 | 2-10 |
| Field Strength (Tesla) | 9.4-14.1 | 9.4-14.1 |
Liquid chromatography-tandem mass spectrometry represents the most widely adopted analytical platform for quantitative determination of L-CITRULLINE (4,4,5,5-D4) in biological matrices. The methodology combines chromatographic separation with highly selective mass spectrometric detection, enabling accurate quantitation in complex biological samples [23] [24] [25].
Hydrophilic interaction liquid chromatography (HILIC) serves as the preferred separation mode for citrulline analysis due to its exceptional retention of polar amino acids [24] [26]. The technique employs reversed-phase-like instrumentation with normal-phase retention mechanisms, utilizing high organic content mobile phases that enhance electrospray ionization efficiency [26].
The chromatographic separation is typically achieved using pentafluorophenylpropyl (PFP) or amide-bonded stationary phases with gradient elution systems [23] [26]. Mobile phase A consists of 0.1% formic acid in water, while mobile phase B contains 0.1% formic acid in acetonitrile [24] [26]. The retention time for both L-CITRULLINE (4,4,5,5-D4) and unlabeled citrulline is approximately 1.55 minutes under standard conditions [24] [26].
Multiple reaction monitoring (MRM) detection employs specific precursor-to-product ion transitions for quantitative analysis [23] [24]. For L-CITRULLINE (4,4,5,5-D4), the primary quantification transition is m/z 180.1 → 74.1, while the confirmation transition is m/z 180.1 → 122.1 [24]. The unlabeled citrulline utilizes transitions m/z 176.1 → 70.1 and m/z 176.1 → 118.1 for quantification and confirmation, respectively [24] [26].
Table 3: LC-MS/MS Quantitation Methods
| Method Parameter | L-Citrulline (4,4,5,5-D4) | Unlabeled L-Citrulline |
|---|---|---|
| Retention Time (min) | 1.55 | 1.55 |
| Column Type | HILIC | HILIC |
| Mobile Phase A | 0.1% Formic Acid in H2O | 0.1% Formic Acid in H2O |
| Mobile Phase B | 0.1% Formic Acid in ACN | 0.1% Formic Acid in ACN |
| Flow Rate (mL/min) | 0.45 | 0.45 |
| Injection Volume (μL) | 10 | 10 |
| MRM Transition 1 | 180.1 → 74.1 | 176.1 → 70.1 |
| MRM Transition 2 | 180.1 → 122.1 | 176.1 → 118.1 |
| Collision Energy (eV) | 22 | 22 |
| Linear Range (μM) | 0.3-2000 | 0.3-2000 |
The analytical method demonstrates excellent linearity across the concentration range of 0.3-2000 μM with correlation coefficients exceeding 0.999 [24] [25]. The lower limit of quantitation (LLOQ) is established at 0.3 μM with precision values below 10% coefficient of variation [24] [26].
Sample preparation involves protein precipitation using acetonitrile followed by centrifugation and dilution with mobile phase components [24] [26]. This simplified extraction procedure eliminates the need for complex derivatization steps while maintaining analytical sensitivity and specificity [24].
Isotopic dilution mass spectrometry represents the most accurate quantitative analytical approach for L-CITRULLINE (4,4,5,5-D4) analysis, providing metrologically traceable results with exceptional precision and accuracy [27] [28] [29]. The technique relies on the addition of known amounts of isotopically enriched internal standard to samples, followed by measurement of isotope ratios rather than absolute signal intensities [30] [31].
The fundamental principle of isotopic dilution involves mixing the sample containing unlabeled citrulline with a precisely known amount of L-CITRULLINE (4,4,5,5-D4) internal standard [28] [32]. The resulting isotope ratio measured by mass spectrometry directly relates to the original analyte concentration through well-established mathematical relationships [29] [33].
Single-point isotopic dilution mass spectrometry (ID1MS) represents the simplest implementation, requiring addition of a fixed amount of internal standard to each sample [33]. This approach provides rapid analysis with accuracy typically ranging from 2-5% relative standard deviation, making it suitable for routine quantitative applications [33].
Multi-point isotopic dilution mass spectrometry (IDnMS) employs multiple calibration standards with varying isotope ratios to bracket the sample concentrations [33]. This approach extends the dynamic range and improves accuracy to 1-3% relative standard deviation, particularly beneficial for samples with widely varying analyte concentrations [33].
Exact-matching isotopic dilution mass spectrometry represents the most precise calibration approach, employing iterative processes to match isotope ratios between samples and calibration standards [33]. This methodology achieves the highest accuracy levels of 0.5-2% relative standard deviation but requires more complex sample preparation and analysis protocols [33].
Table 4: Isotopic Dilution Mass Spectrometry (IDMS) Calibration Approaches
| Calibration Approach | Internal Standard Ratio | Accuracy (% RSD) | Dynamic Range | Sample Requirement |
|---|---|---|---|---|
| Single Point IDMS | 1:1 Fixed | 2-5 | Limited | Single sample |
| Multi-Point IDMS | Variable (1:5 to 5:1) | 1-3 | Extended | Multiple standards |
| Exact Matching IDMS | Iterative matching | 0.5-2 | Wide | Matched standards |
| Reverse IDMS | Multiple ratios | 1-4 | Variable | Calibration series |
The calibration of isotopic dilution mass spectrometry requires precise knowledge of the isotopic composition and concentration of the L-CITRULLINE (4,4,5,5-D4) internal standard [29] [31]. Reverse isotopic dilution experiments using gravimetrically prepared natural citrulline solutions serve to establish the internal standard concentration with high accuracy [29] [34].
Isotopic dilution mass spectrometry demonstrates exceptional robustness against matrix effects, instrumental drift, and sample preparation variability [27] [32]. The isotope ratio measurement principle inherently compensates for variations in extraction efficiency, ionization response, and analytical instrument performance [28] [35].
The technique requires high isotopic purity of the deuterated internal standard to minimize bias from overlapping isotope distributions [36] [37]. L-CITRULLINE (4,4,5,5-D4) with isotopic purity exceeding 98 atom % deuterium ensures accurate quantitation without significant interference from unlabeled impurities [3] [5].